molecular formula C10H11BrN2O B6239803 1-(4-bromopyridin-2-yl)piperidin-4-one CAS No. 1057282-67-3

1-(4-bromopyridin-2-yl)piperidin-4-one

Cat. No.: B6239803
CAS No.: 1057282-67-3
M. Wt: 255.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromopyridin-2-yl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a 4-bromopyridinyl moiety. The bromine atom at the 4-position of the pyridine ring introduces electronic and steric effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

1057282-67-3

Molecular Formula

C10H11BrN2O

Molecular Weight

255.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-bromopyridin-2-yl)piperidin-4-one typically involves the reaction of 4-bromopyridine with piperidin-4-one under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

1-(4-bromopyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-bromopyridin-2-yl)piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromopyridin-2-yl)piperidin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific structure of the derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one

  • Structural Differences : Replaces the bromopyridinyl group with a thiazole ring (4-methyl substitution).
  • Physicochemical Properties :
    • Molecular Weight : 196.27 g/mol (vs. ~255 g/mol for 1-(4-bromopyridin-2-yl)piperidin-4-one).
    • Lipophilicity : The thiazole’s aromaticity and methyl group enhance lipophilicity compared to the polar bromopyridine .
  • Reactivity : Thiazole’s sulfur atom can participate in hydrogen bonding and coordinate metals, unlike the bromopyridine’s halogen .

1-(2-Chloro-acetyl)-piperidin-4-one

  • Functional Group : Features a chloro-acetyl substituent instead of bromopyridinyl.
  • Chemical Reactivity : The chloro-acetyl group is electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). In contrast, the bromopyridine is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Stability : The acetyl group may hydrolyze under acidic/basic conditions, whereas the bromopyridine is stable under similar conditions .

(3E,5E)-3,5-Bis(substitutedbenzylidene)-1-(4-phenylthiazol-2-yl)piperidin-4-one

  • Structural Features: Contains bis-benzylidene groups conjugated to the piperidinone core, enhancing planarity and π-π stacking.
  • Biological Activity : These derivatives show potent inhibition of human DNA ligase I (hLigI), attributed to the extended conjugation and thiazole’s electronic effects. The bromopyridinyl analog may lack similar enzyme affinity due to reduced planarity .

1-(Prop-2-yn-1-yl)piperidin-4-one

  • Functional Group : Propargyl substituent introduces alkyne functionality.
  • Applications : The alkyne enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), while the bromopyridinyl group is more suited for halogen-bond-driven crystal engineering .

Physicochemical and Pharmacokinetic Comparisons

Property This compound 1-(4-Methyl-thiazol-2-yl)piperidin-4-one 1-(2-Chloro-acetyl)-piperidin-4-one
Molecular Weight (g/mol) ~255 196.27 175.61
Melting Point Not reported Not reported Not reported
Solubility Moderate in DMSO, low in water High in organic solvents (e.g., CHCl₃) Soluble in polar aprotic solvents
Reactivity Suzuki coupling, halogen bonding Metal coordination, nucleophilic addition Nucleophilic substitution
  • Electronic Effects : The bromine atom in this compound withdraws electron density, making the pyridine ring electron-deficient. This contrasts with electron-donating groups (e.g., methyl in thiazole derivatives), which increase nucleophilicity .
  • Biological Interactions: Bromine’s halogen-bonding capability may enhance binding to protein targets compared to non-halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.